molecular formula C23H24FN3O2S B2888603 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207057-52-0

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2888603
CAS No.: 1207057-52-0
M. Wt: 425.52
InChI Key: SGNOJWUOYCWPIQ-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an organic compound featuring a complex structure with an imidazole backbone attached to various functional groups. Its design suggests potential for diverse chemical interactions and applications across multiple fields, including medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can involve multiple steps. A common route might begin with the formation of the imidazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. This often involves specific reagents like phenyl isothiocyanate and aniline derivatives, under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis would require optimization for yield and purity. Large-scale production might utilize continuous flow reactors and robust purification techniques like recrystallization or chromatography to ensure the compound's quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound could potentially undergo oxidation reactions, particularly at the thioether linkage.

  • Reduction: Reduction could target various functional groups, possibly modifying the imidazole ring or aryl groups.

  • Substitution: Nucleophilic substitution reactions might occur, especially where there are electron-withdrawing groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or peracids.

  • Reduction: Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: Reagents like alkyl halides under basic conditions.

Major Products: The products of these reactions will vary, but examples could include oxidized sulfoxides, reduced phenyl derivatives, or substituted imidazole analogs.

Scientific Research Applications

The applications of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone span multiple disciplines:

  • Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules.

  • Biology: Potential use in studying protein-ligand interactions due to its multi-functional nature.

  • Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.

  • Industry: Its structural properties may allow its use in creating novel materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends heavily on its interactions at the molecular level:

  • Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways Involved: Could influence signaling pathways like MAPK or PI3K/AKT, affecting cell proliferation and survival.

Comparison with Similar Compounds

  • 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

  • 2-(4-methoxyphenyl)-1-(piperidin-1-yl)ethanone

  • 5-(4-methoxyphenyl)-1H-imidazol-2-thiol

Uniqueness: What sets 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone apart is its combination of fluorophenyl and methoxyphenyl groups, coupled with a piperidinyl ethanoate structure. This confers unique chemical reactivity and potential for diverse biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c1-29-20-11-5-17(6-12-20)21-15-25-23(27(21)19-9-7-18(24)8-10-19)30-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNOJWUOYCWPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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